2-(2,4-Dimethoxyphenyl)quinoline-4-carboxylic acid
Overview
Description
2-(2,4-Dimethoxyphenyl)quinoline-4-carboxylic acid is a chemical compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of methoxy groups on the phenyl ring and a carboxylic acid group on the quinoline ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethoxyphenyl)quinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the Friedländer synthesis, which is a condensation reaction between an o-aminoaryl ketone and a carbonyl compound. In this case, the starting materials would be 2,4-dimethoxybenzaldehyde and an appropriate o-aminoaryl ketone. The reaction is typically carried out in the presence of a catalyst such as zinc chloride or acetic acid under reflux conditions .
Industrial Production Methods
Industrial production of quinoline derivatives often involves the use of environmentally benign catalysts and green chemistry principles. Methods such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts like montmorillonite K-10 have been explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinone derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in the presence of suitable nucleophiles are often employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,4-Dimethoxyphenyl)quinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethoxyphenyl)quinoline-4-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. For example, quinoline derivatives are known to inhibit histone deacetylases (HDACs), which play a role in regulating gene expression and have implications in cancer therapy . The compound may also induce cell cycle arrest and promote apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid: Similar structure but with methoxy groups at different positions on the phenyl ring.
2-Phenylquinoline-4-carboxylic acid: Lacks methoxy groups, making it less reactive in certain chemical reactions.
Uniqueness
2-(2,4-Dimethoxyphenyl)quinoline-4-carboxylic acid is unique due to the presence of methoxy groups at the 2 and 4 positions on the phenyl ring, which can influence its chemical reactivity and biological activity. These functional groups can be modified to create a variety of derivatives with potentially enhanced properties for specific applications.
Properties
IUPAC Name |
2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-22-11-7-8-13(17(9-11)23-2)16-10-14(18(20)21)12-5-3-4-6-15(12)19-16/h3-10H,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOPONYUKVBDML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353472 | |
Record name | 2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313704-08-4 | |
Record name | 2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.